4,5-Dichloropyridine-3-carbaldehyde oxime
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Overview
Description
4,5-Dichloropyridine-3-carbaldehyde oxime is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloropyridine-3-carbaldehyde oxime typically involves the reaction of 4,5-dichloropyridine-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloropyridine-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
4,5-Dichloropyridine-3-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a building block in heterocyclic chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,5-Dichloropyridine-3-carbaldehyde oxime depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
4,5-Dichloropyridine-3-carbaldehyde oxime can be compared with other similar compounds, such as:
4,5-Dichloropyridine-3-carbaldehyde: This compound lacks the oxime group and may have different reactivity and applications.
3,5-Dichloro-4-pyridinecarboxaldehyde:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxime group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C6H4Cl2N2O |
---|---|
Molecular Weight |
191.01 g/mol |
IUPAC Name |
(NE)-N-[(4,5-dichloropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-3-9-1-4(2-10-11)6(5)8/h1-3,11H/b10-2+ |
InChI Key |
BKTKEYKNTDKDNF-WTDSWWLTSA-N |
Isomeric SMILES |
C1=C(C(=C(C=N1)Cl)Cl)/C=N/O |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Cl)C=NO |
Origin of Product |
United States |
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